molecular formula C8H5BrF2O2 B2438797 Methyl 5-bromo-2,4-difluorobenzoate CAS No. 351325-31-0

Methyl 5-bromo-2,4-difluorobenzoate

Cat. No.: B2438797
CAS No.: 351325-31-0
M. Wt: 251.027
InChI Key: QISCYVLBJDKXOZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-difluorobenzoate is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 5-bromo-2,4-difluorobenzoate is used in a wide range of scientific research applications, including:

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-bromo-2,4-difluorobenzoate is currently unavailable . These properties are crucial for understanding the bioavailability of the compound.

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the compound is light sensitive , which suggests that exposure to light could affect its stability and efficacy. Additionally, it should be stored in a dry place at room temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2,4-difluorobenzoate can be synthesized through the esterification of 5-bromo-2,4-difluorobenzoic acid. One common method involves the reaction of 5-bromo-2,4-difluorobenzoic acid with methanol in the presence of thionyl chloride as a catalyst. The reaction is typically carried out at 65°C for one hour . The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as flash chromatography, is also common in industrial settings to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base like sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2,4-difluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where specific reactivity and binding characteristics are required.

Properties

IUPAC Name

methyl 5-bromo-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISCYVLBJDKXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (10.4 mL, 127 mmol) was slowly added to a mixture of 5-bromo-2,4-difluorobenzoic acid (0.999 g, 4.21 mmol) in methanol (26 mL). The mixture was heated at 95° C. for 18 hours. The reaction was cooled and then concentrated in vacuo. The residue was diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organic extract was washed with brine (2×50 mL), dried over sodium sulfate, filtered and concentrated in vacuo to afford a brown oil (0.847 g). The crude product was purified by silica gel chromatography (Biotage®, 100 g SNAP cartridge, 5 to 50% EtOAc in Heptane) to afford the title compound as clear crystalline solid (0.544 g).
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
0.999 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name

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